molecular formula C16H18N2O B14132364 N-(2-Aminophenyl)-3-phenylbutyramide

N-(2-Aminophenyl)-3-phenylbutyramide

Cat. No.: B14132364
M. Wt: 254.33 g/mol
InChI Key: PXQIYEXAPSKAIB-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-3-phenylbutyramide is an aromatic amide characterized by a 2-aminophenyl group linked to a 3-phenylbutyramide backbone. The compound’s primary functional groups—the aromatic amine and amide moieties—impart reactivity for further derivatization, such as cyclization or cross-coupling reactions .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-(2-aminophenyl)-3-phenylbutanamide

InChI

InChI=1S/C16H18N2O/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11,17H2,1H3,(H,18,19)

InChI Key

PXQIYEXAPSKAIB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-3-phenylbutyramide typically involves the reaction of 2-aminophenylamine with 3-phenylbutyric acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-3-phenylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

N-(2-Aminophenyl)-3-phenylbutyramide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-3-phenylbutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-Aminophenyl)-3-phenylbutyramide and related compounds from the evidence:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Reported Applications/Properties Reference
This compound 2-Aminophenyl, 3-phenylbutyramide ~268.34 (estimated) Hypothesized: Drug intermediates, polymers N/A
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide ring 257.68 Monomer for polyimides; high thermal stability
N-(2-Aminophenyl)-2-hydroxy-5-methylbenzimidoyl Cyanide Hydroxy, methyl, benzimidoyl cyanide ~307.34 (estimated) Intermediate in heterocyclic synthesis
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethylbenzyl)butyramide Trifluoromethyl, ethyl, benzyl 342.37 Pharmacological studies (e.g., CNS targets)
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide Fluoro, propanamide 258.29 Unknown; structural similarity to NSAIDs

Key Comparative Insights:

  • Reactivity: 3-Chloro-N-phenyl-phthalimide () exhibits higher electrophilicity due to the chloro substituent and rigid phthalimide ring, making it suitable for polyimide synthesis. In contrast, this compound’s flexible butyramide chain may favor nucleophilic reactions at the amine group.
  • Pharmacological Potential: The trifluoromethyl-benzyl derivative () demonstrates enhanced lipophilicity and blood-brain barrier penetration compared to this compound, suggesting divergent therapeutic niches.
  • Thermal Stability :

    • Phthalimide derivatives () outperform amide-based compounds in thermal stability (decomposition >300°C vs. ~200°C for typical amides), critical for polymer applications.

Research Findings and Limitations

  • Synthetic Routes: The synthesis of this compound analogs often involves condensation of substituted anilines with acyl chlorides, as seen in related compounds (). However, yield optimization for the target compound remains unexplored in the evidence.
  • Biological Activity: Fluorinated analogs () show enhanced binding to enzyme active sites due to fluorine’s electronegativity, a property that could be engineered into this compound for drug design.

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